N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C26H17N7O and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core linked to a pyridinyl-triazole-pyridazine moiety. Its unique structure contributes to its biological activity, particularly in targeting specific kinases involved in various disease pathways.
Property | Value |
---|---|
Molecular Formula | C22H18N6O |
Molecular Weight | 398.42 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases that are crucial in cellular signaling pathways associated with cancer and inflammation.
- Kinase Inhibition : Research indicates that this compound exhibits inhibitory effects on the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are implicated in cancer progression. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed an IC50 value of 0.83 μM against A549 cells, indicating potent anticancer properties .
Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Selectivity and Potency : A study focusing on structure-activity relationships revealed that modifications on the triazole and pyridazine rings could enhance selectivity towards PIM kinases while reducing off-target effects on hERG channels (a common cardiac target), thus improving safety profiles for potential therapeutic use .
- Combination Therapies : Research has also explored the synergistic effects of this compound when used in combination with other chemotherapeutic agents. For example, combining it with established anticancer drugs has shown enhanced antiproliferative effects in resistant cancer cell lines .
Case Studies
-
Case Study: PIM Kinase Inhibition
- Objective : Evaluate the efficacy of this compound as a PIM inhibitor.
- Methods : Cell viability assays were conducted on various cancer cell lines along with Western blot analysis to assess phosphorylation levels of target proteins.
- Results : The compound significantly reduced phosphorylation of BAD protein in treated cells compared to controls, indicating effective inhibition of PIM kinases.
-
Case Study: Antitumor Activity
- Objective : Investigate the antitumor potential against MCF-7 breast cancer cells.
- Methods : The study utilized dose-dependent assays alongside flow cytometry for apoptosis detection.
- Results : The compound exhibited an IC50 value of 0.15 μM against MCF-7 cells with significant induction of apoptosis observed through Annexin V-FITC staining.
Eigenschaften
IUPAC Name |
N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N7O/c34-26(23-11-10-17-5-1-2-9-21(17)29-23)28-20-8-3-6-18(15-20)22-12-13-24-30-31-25(33(24)32-22)19-7-4-14-27-16-19/h1-16H,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBFYNCPVLSGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.